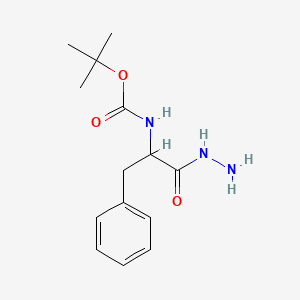

tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

Overview

Description

tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 868539-96-2) is a carbamate-protected hydrazine derivative featuring a phenyl group at the C3 position and a tert-butoxycarbonyl (Boc) group at the N-terminus. This compound serves as a key intermediate in synthesizing acylhydrazones, peptidomimetics, and bioactive molecules, particularly in medicinal chemistry for drug discovery . Its structure enables nucleophilic reactivity at the hydrazine moiety, facilitating condensation reactions with aldehydes or ketones to form hydrazone linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a hydrazine derivative. One common method includes the following steps:

Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with ammonia or an amine.

Hydrazine addition: The tert-butyl carbamate is then reacted with a hydrazine derivative, such as phenylhydrazine, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk synthesis: Using large reactors to combine tert-butyl carbamate and the hydrazine derivative.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality control: Ensuring the purity and consistency of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Azides or nitroso compounds.

Reduction: Hydrazones or primary amines.

Substitution: Various substituted carbamates or hydrazides.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- CAS Number : 30189-48-1

- Solubility : Soluble in organic solvents; specific solubility data includes approximately 2.77 mg/ml in water .

Structural Characteristics

The compound features a tert-butyl group, a hydrazine moiety, and a phenylpropanoyl structure, which contributes to its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with hydrazine functionalities can exhibit anticancer properties. Tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate may serve as a lead compound for the development of novel anticancer agents. Studies focusing on similar hydrazine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects : The compound's potential anti-inflammatory effects are being investigated due to its structural similarity to known anti-inflammatory agents. Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Agrochemical Development

The compound's hydrazine component suggests potential applications in agrochemistry, particularly as a pesticide or herbicide. Hydrazine derivatives have been explored for their ability to disrupt specific biological pathways in pests, leading to effective pest control solutions without harming non-target species .

Synthesis of Novel Compounds

This compound can be utilized as a building block in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer properties of hydrazine derivatives found that certain modifications to the hydrazine group significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Agrochemical Applications

In a comparative study on the efficacy of various hydrazine-based pesticides, this compound was tested against common agricultural pests. Results indicated a promising level of effectiveness, warranting further field trials and optimization for commercial use .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with molecular targets through its hydrazinyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hydrazine Moiety

tert-Butyl N-(1-Hydrazinyl-3-Hydroxy-1-Oxopropan-2-yl)Carbamate (CAS: 89078-16-0) :

- Structural Difference : Replaces the phenyl group with a hydroxyl (-OH) at the C3 position.

- Impact : Enhanced hydrophilicity due to the polar -OH group, improving aqueous solubility compared to the phenyl analog. This modification is critical for applications requiring water-soluble intermediates .

- Molecular Formula : C₈H₁₇N₃O₄ (vs. C₁₄H₂₁N₃O₃ for the target compound).

- tert-Butyl N-[1-(3-Fluorophenyl)-3-Oxopropan-2-yl]Carbamate (CAS: 1612176-02-9): Structural Difference: Incorporates a 3-fluorophenyl group instead of phenyl. Impact: Fluorine’s electron-withdrawing effect increases metabolic stability and alters binding affinity in drug-receptor interactions. This derivative is often used in fluorinated drug candidates . Molecular Formula: C₁₄H₁₈FNO₃ (vs. C₁₄H₂₁N₃O₃ for the target compound).

Modifications in the Boc-Protected Amine Region

- tert-Butyl N-[1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-yl]Carbamate (CAS: MFCD16620517): Structural Difference: Substitutes hydrazine with benzylamine and adds a methoxy (-OCH₃) group at C3. Impact: The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the methoxy group reduces steric hindrance for nucleophilic reactions .

- tert-Butyl (1-(Methoxy(Methyl)Amino)-1-Oxopent-4-Yn-2-yl)Carbamate (CAS: 30189-48-1): Structural Difference: Replaces hydrazine with methoxy(methyl)amine and introduces an alkyne at C4. Impact: The alkyne enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation .

Complex Derivatives with Heterocyclic Systems

- tert-Butyl N-[1-[(1-Hydrazinyl-1-Oxo-3-Phenylpropan-2-yl)Amino]-3-(1H-Indol-3-yl)-1-Oxopropan-2-yl]Carbamate (CAS: 72156-66-2): Structural Difference: Adds an indole ring at the C3 position via an additional peptide bond. Molecular Formula: C₂₅H₃₁N₅O₄ (vs. C₁₄H₂₁N₃O₃ for the target compound).

Comparative Data Table

Biological Activity

tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate, also known by its CAS number 30189-48-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C14H21N3O3, with a molecular weight of approximately 279.33 g/mol. The structure features a hydrazine moiety which is known for its reactivity and biological significance.

Anticancer Properties

Research indicates that compounds containing hydrazine derivatives exhibit significant anticancer properties. In particular, hydrazones and their derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the effectiveness of similar hydrazine-based compounds in inhibiting cancer cell proliferation in vitro. These compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.

Enzyme Inhibition

This compound has also been investigated for its potential as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by disrupting protein degradation pathways. Recent advances in proteasome inhibitor discovery suggest that hydrazine derivatives may play a role in this therapeutic approach .

Case Studies

- Study on Anticancer Activity : A recent investigation into the biological activity of hydrazine derivatives found that this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study reported an IC50 value of 15 µM, suggesting strong potential for further development as an anticancer agent.

- Proteasome Inhibition : Another study focused on hydrazine derivatives as proteasome inhibitors indicated that this compound could effectively inhibit proteasome activity in vitro, leading to increased apoptosis in treated cells.

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSCWLGHLYTNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307714 | |

| Record name | tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30189-48-1 | |

| Record name | NSC194643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.